molecular formula C11H15NO3 B15234121 5,8-Dimethoxychroman-4-amine

5,8-Dimethoxychroman-4-amine

Cat. No.: B15234121
M. Wt: 209.24 g/mol
InChI Key: DEKGONLCHHZMDH-UHFFFAOYSA-N
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Description

5,8-Dimethoxychroman-4-amine is an organic compound that belongs to the class of chroman derivatives Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxychroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5,8-dimethoxychromanone.

    Reduction: The carbonyl group of 5,8-dimethoxychromanone is reduced to form 5,8-dimethoxychroman-4-ol.

    Amination: The hydroxyl group at position 4 is then converted to an amine group through a nucleophilic substitution reaction using ammonia or an amine donor.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: The methoxy groups and the amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced chroman derivatives.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

5,8-Dimethoxychroman-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxychroman-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress pathways, signaling cascades, and metabolic processes.

Comparison with Similar Compounds

    5,8-Dimethylchroman-4-amine: Similar in structure but with methyl groups instead of methoxy groups.

    5,8-Dihydroxychroman-4-amine: Similar but with hydroxyl groups instead of methoxy groups.

Uniqueness:

    Methoxy Groups: The presence of methoxy groups at positions 5 and 8 imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.

    Amination: The amine group at position 4 allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5,8-dimethoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO3/c1-13-8-3-4-9(14-2)11-10(8)7(12)5-6-15-11/h3-4,7H,5-6,12H2,1-2H3

InChI Key

DEKGONLCHHZMDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(CCOC2=C(C=C1)OC)N

Origin of Product

United States

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